molecular formula C8H13N3 B13587611 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole

1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole

Cat. No.: B13587611
M. Wt: 151.21 g/mol
InChI Key: XUZOJBKLPWHWMM-UHFFFAOYSA-N
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Description

1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a pyrrolidine ring

Preparation Methods

The synthesis of 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylimidazole with a pyrrolidine derivative in the presence of a suitable catalyst. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of high-purity reagents.

Chemical Reactions Analysis

1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or pyrrolidine rings are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Scientific Research Applications

1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1-methyl-5-(pyrrolidin-3-yl)-1H-imidazole can be compared with other similar compounds, such as:

    1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole: This compound has a pyrazole ring instead of an imidazole ring, which may result in different chemical and biological properties.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring but differ in other structural aspects, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its specific combination of the imidazole and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-methyl-5-pyrrolidin-3-ylimidazole

InChI

InChI=1S/C8H13N3/c1-11-6-10-5-8(11)7-2-3-9-4-7/h5-7,9H,2-4H2,1H3

InChI Key

XUZOJBKLPWHWMM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2CCNC2

Origin of Product

United States

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